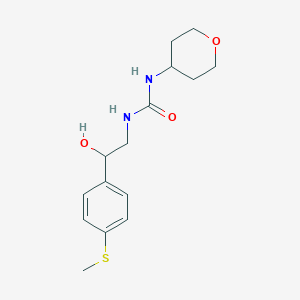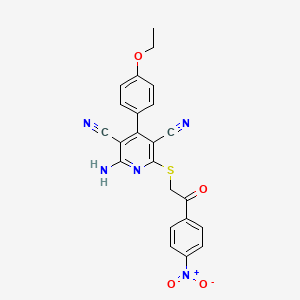![molecular formula C27H26N4O2S B2772293 1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone CAS No. 477888-34-9](/img/structure/B2772293.png)
1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone, or BTPE for short, is a small molecule that has been studied for its potential to be used in a variety of scientific research applications. BTPE is a compound that belongs to the family of piperazines, and has a unique structure that has made it a target for research. It has been studied for its potential to act as an inhibitor or activator of certain enzymes, and its ability to interact with receptors in the body.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone and its derivatives have been explored for their synthesis methods and potential antibacterial activities. Microwave-assisted synthesis techniques have facilitated the creation of benzylpiperazine derivatives with pyrimidine and isoindolinedione, showcasing efficient yield and significant antibacterial properties against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Chemical Characterization and Potential Inhibitors
Further chemical synthesis efforts have produced new diheteroaryl thienothiophene derivatives, indicating the compound's flexibility in forming bases for various pharmacologically active molecules. These efforts underline the compound's role in developing potential inhibitors for various biological targets, such as 15-lipoxygenase, hinting at its application in treating inflammatory diseases and conditions associated with oxidative stress (Mabkhot, Al-Majid, & Alamary, 2011).
Electrochemical Synthesis
Electrochemical methods have also been employed to synthesize new phenylpiperazine derivatives, demonstrating an environmentally friendly and efficient approach to obtaining various pharmacologically relevant structures. This method highlights the compound's adaptability and potential for diverse applications in drug development (Nematollahi & Amani, 2011).
Neuroprotective Activities
Research into benzylpiperazine-based edaravone derivatives has shown promising neuroprotective activities, both in vitro and in vivo. These derivatives, particularly those containing benzylpiperazine moiety, have displayed significant protective effects against oxidative stress in neuronal cells and in models of acute cerebral ischemia. Such findings suggest the compound's potential in developing treatments for cerebral ischemic stroke and related neurological conditions (Gao et al., 2022).
Wound-Healing Potential
Another intriguing application involves the evaluation of the compound's derivatives for wound-healing activity. Certain derivatives have shown significant efficacy in enhancing wound closure, increasing tensile strength, and promoting granulation tissue formation in in vivo models. These outcomes point toward the compound's utility in developing new therapeutic agents for wound management (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c32-26(31-16-14-30(15-17-31)19-21-5-2-1-3-6-21)20-33-23-10-8-22(9-11-23)27-28-13-12-24(29-27)25-7-4-18-34-25/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZPIHBSXCWHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC=CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



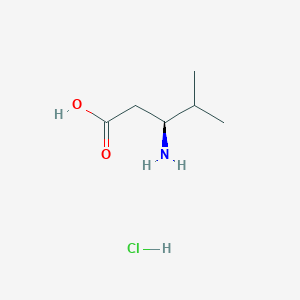

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
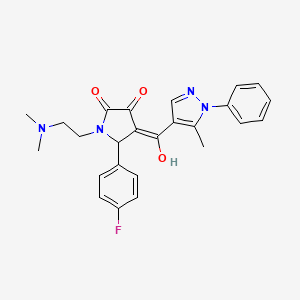
![4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772221.png)
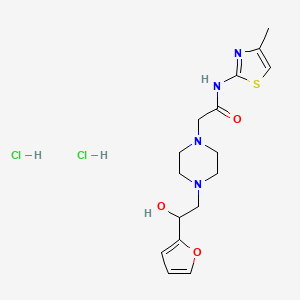
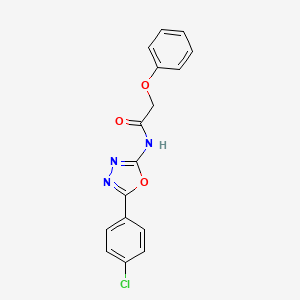

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)

